Propargyl acetate

Description

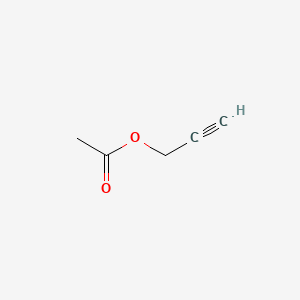

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-4-7-5(2)6/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZZXCJMFIGMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211757 | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-09-8 | |

| Record name | 2-Propyn-1-ol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propargyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl acetate (B1210297) is a valuable and versatile building block in organic synthesis, finding application in the development of novel pharmaceuticals and functional materials. Its terminal alkyne and ester functionalities allow for a diverse range of chemical transformations, including cycloaddition reactions, cross-coupling, and nucleophilic additions. This technical guide provides a comprehensive overview of the primary methods for the synthesis of propargyl acetate, with a focus on detailed experimental protocols, quantitative data for comparison, and critical safety considerations. The methods covered include esterification with acetic anhydride (B1165640), acylation with acetyl chloride, and enzymatic synthesis, offering a range of options to suit different laboratory settings and substrate sensitivities.

Core Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the esterification of propargyl alcohol. The choice of acetylating agent and catalyst are key factors influencing reaction efficiency, yield, and safety. This guide details three primary approaches.

Esterification using Acetic Anhydride with Pyridine (B92270) Catalyst

This is a widely used and effective method for the acetylation of alcohols. Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.

Reaction Pathway:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve propargyl alcohol (1.0 equivalent) in dry pyridine (2–10 mL per mmol of alcohol).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of dry methanol.

-

Remove the pyridine and excess reagents by co-evaporation with toluene (B28343) under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.

Acylation using Acetyl Chloride with Triethylamine (B128534)

This method utilizes the highly reactive acetyl chloride as the acylating agent. A non-nucleophilic base, such as triethylamine, is essential to scavenge the HCl gas produced during the reaction. A similar procedure for the synthesis of propargyl benzoate (B1203000) has been reported with high yields (89-90%).[3]

Reaction Pathway:

Experimental Protocol:

A detailed protocol for the synthesis of propargyl methacrylate, a structurally similar compound, provides a strong template for this synthesis.[1]

-

In an oven-dried, argon-cooled round-bottom flask equipped with a magnetic stir bar, dissolve propargyl alcohol (1.0 equivalent) and triethylamine (1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).

-

Cool the reaction mixture in an ice bath for 30 minutes.

-

Slowly add acetyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the addition of ice-cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, distilled water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by bulb-to-bulb distillation or column chromatography to yield this compound.

Enzymatic Synthesis via Transesterification

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, often proceeding under mild reaction conditions. Lipases are commonly employed to catalyze the transesterification between an alcohol and an ester.

Reaction Pathway:

Experimental Protocol:

Based on a general procedure for lipase-catalyzed transesterification of alcohols.[4]

-

In a reaction vessel, combine propargyl alcohol (1.0 equivalent) and an excess of ethyl acetate, which serves as both the acyl donor and the solvent. A molar ratio of ethyl acetate to propargyl alcohol of 15:1 has been shown to be effective in similar systems.

-

Add the immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically in the range of 1-10% by weight of the substrates.

-

Incubate the mixture at a controlled temperature (e.g., 40°C) with constant agitation.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

Remove the excess ethyl acetate and the ethanol byproduct under reduced pressure.

-

The resulting this compound can be further purified by vacuum distillation if required.

Quantitative Data Summary

The following table provides a comparative overview of the different synthesis methods for this compound and its analogs, highlighting key quantitative parameters.

| Synthesis Method | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Esterification | Acetic Anhydride | Pyridine | Pyridine | 0 to RT | Variable | Good (Typical) | [1][2] |

| Acylation (Propargyl Benzoate) | Benzoyl Chloride | Triethylamine/DMAP | CH₂Cl₂ | 0 to RT | 4 | 89-90 | [3] |

| Acylation (Propargyl Methacrylate) | Methacryloyl Chloride | Triethylamine | THF | 10 | 0.5 | 80 | [1] |

| Microwave-assisted Acylation | Acetyl Chloride | - (catalytic amount) | - | 50 | 0.17 | Not specified | [5] |

| Enzymatic Transesterification (Cinnamyl Acetate) | Ethyl Acetate | Novozym 435 | Ethyl Acetate | 40 | 3 | 90.06 | [6] |

Safety Considerations

General Precautions: Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.[7] All reactions should be performed in a well-ventilated fume hood.[7]

Specific Hazards:

-

Propargyl Alcohol: Is a flammable liquid and is toxic.

-

Acetic Anhydride: Is corrosive and a lachrymator.

-

Acetyl Chloride: Is highly corrosive, a strong lachrymator, and reacts violently with water.

-

Pyridine: Is flammable, toxic, and has a strong, unpleasant odor.

-

Triethylamine: Is flammable and corrosive.

-

Fischer Esterification: The use of strong acid catalysts like sulfuric acid with propargyl alcohol for Fischer esterification is strongly discouraged due to a high risk of detonation.

Experimental Workflow

The general workflow for the chemical synthesis and purification of this compound is outlined below.

Conclusion

This guide has detailed the most common and effective methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and desired purity. The esterification with acetic anhydride and pyridine is a robust and widely used method. Acylation with acetyl chloride offers a faster alternative, though it requires careful handling of the reagent. Enzymatic synthesis provides a green and highly selective route, particularly suitable for sensitive substrates. Adherence to the detailed protocols and safety precautions outlined is crucial for the successful and safe synthesis of this important chemical intermediate.

References

- 1. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. moravek.com [moravek.com]

Propargyl Acetate: A Technical Guide to its Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl acetate (B1210297) (prop-2-ynyl acetate) is a bifunctional organic molecule featuring both an ester and a terminal alkyne group.[1] This unique combination makes it a valuable building block in organic synthesis and a versatile tool in medicinal chemistry and materials science. Its terminal alkyne is particularly notable for its participation in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This guide provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of propargyl acetate relevant to research and development professionals.

Chemical Structure and Identification

This compound consists of an acetyl group esterified with propargyl alcohol. The terminal alkyne provides a key reactive handle for various chemical transformations.

Caption: Chemical structure of this compound (C₅H₆O₂).

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for this compound are summarized below. These properties are essential for its identification, handling, and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 627-09-8 | [2][3] |

| Molecular Formula | C₅H₆O₂ | [2] |

| Molecular Weight | 98.10 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 27-28 °C at 8 mmHg | [2] |

| Density | 0.989 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.417 | [2] |

Spectroscopic Data

The following tables outline the characteristic spectroscopic signatures for this compound.

Table 3.2.1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 4.7 | Doublet (d) | -O-CH₂ -C≡CH |

| ~ 2.5 | Triplet (t) | -C≡CH | |

| ~ 2.1 | Singlet (s) | CH₃ -C(=O)- | |

| ¹³C NMR | ~ 170.0 | - | C =O (Ester) |

| ~ 77.5 | - | O-CH₂-C ≡CH | |

| ~ 75.0 | - | O-CH₂-C≡C H | |

| ~ 52.5 | - | O-C H₂-C≡CH | |

| ~ 20.5 | - | C H₃-C(=O)- | |

| Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument. |

Table 3.2.2: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| ~ 3300 | Strong | ≡C-H Stretch | Terminal Alkyne |

| 3000–2850 | Medium | C-H Stretch | Alkyl (CH₃) |

| ~ 2120 | Weak | C≡C Stretch | Alkyne |

| ~ 1745 | Strong | C=O Stretch | Ester |

| ~ 1230 | Strong | C-O Stretch | Ester |

Experimental Protocols

Synthesis of this compound via Esterification

This compound is commonly synthesized by the esterification of propargyl alcohol with an acetylating agent, such as acetyl chloride or acetic anhydride. The following protocol describes a general method using acetyl chloride.

Materials:

-

Propargyl alcohol

-

Acetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Tertiary amine base (e.g., Triethylamine or Pyridine)

-

5% HCl aqueous solution

-

Saturated NaHCO₃ aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Protocol:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., Nitrogen), add propargyl alcohol (1.0 eq) and a tertiary amine base (1.2 eq) dissolved in an anhydrous solvent.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Research

The primary utility of this compound in modern research, particularly in drug development and chemical biology, stems from its terminal alkyne functionality, which is a key component in CuAAC click chemistry. This reaction allows for the efficient and specific covalent ligation of two molecules: one bearing an alkyne (like this compound or its derivatives) and another bearing an azide.

Key Applications Include:

-

Bioconjugation: Linking molecules to proteins, peptides, or nucleic acids. For example, attaching a drug molecule or a fluorescent probe to a biomolecule for targeted delivery or imaging.

-

PROTAC Synthesis: The alkyne serves as a handle for linking the two distinct ligands that constitute a Proteolysis Targeting Chimera (PROTAC).

-

Surface Functionalization: Immobilizing biomolecules onto surfaces for diagnostic arrays or biomaterials.

The general workflow for using a propargyl-functionalized molecule in bioconjugation is depicted below.

Caption: Logical workflow of CuAAC 'Click' bioconjugation.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[2]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

Propargyl acetate CAS number and molecular weight

An In-depth Technical Guide to Propargyl Acetate (B1210297)

This technical guide provides comprehensive information on the chemical and physical properties of propargyl acetate, its applications in synthetic chemistry, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a valuable reagent in organic synthesis, notable for its terminal alkyne and ester functional groups. These features allow for a variety of chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 627-09-8 | [1] |

| Molecular Formula | C₅H₆O₂ | [2] |

| Molecular Weight | 98.10 g/mol | [3][4] |

| Density | 0.989 g/mL at 25 °C | [3][5] |

| Boiling Point | 27-28 °C at 8 mmHg | [3][5] |

| Refractive Index | n20/D 1.417 | [3][5] |

| Assay Purity | ≥98% | [3] |

Applications in Drug Discovery and Bioconjugation

This compound and its derivatives are instrumental in the field of drug discovery, primarily due to the ability of the propargyl group to participate in highly efficient and specific "click chemistry" reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example, enabling the straightforward conjugation of molecules in biological systems. This has been widely adopted in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins.

Workflow for PROTAC Synthesis using a Propargyl-based Linker

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of a propargyl-containing linker in conjugating a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving propargyl-containing compounds, particularly relevant to drug discovery and bioconjugation applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general procedure for the "click" reaction between an alkyne-functionalized molecule (e.g., a derivative of this compound) and an azide-functionalized biomolecule.

Materials:

-

Alkyne-containing molecule (e.g., Propargyl-PEG-linker attached to a small molecule)

-

Azide-containing biomolecule

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for aqueous reactions)

-

Solvent: A mixture of DMSO and water or THF and water is commonly used.

-

Deionized water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a suitable reaction vessel, dissolve the alkyne-containing molecule (1 equivalent) and the azide-containing biomolecule (1 to 1.5 equivalents) in the chosen solvent system.

-

To minimize oxidation of the Copper(I) catalyst, purge the reaction mixture with an inert gas for 10-15 minutes.

-

In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).

-

In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

-

If using a ligand, pre-mix the CuSO₄ solution with a THPTA solution.

-

To the stirred reaction mixture, add the CuSO₄·5H₂O solution to a final concentration of 0.1 to 0.25 mM.

-

Immediately follow with the addition of the sodium ascorbate solution to a final concentration of 5 mM.[6][7]

-

Stir the reaction at room temperature for 1 to 12 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or TLC.

-

Upon completion, the reaction can be quenched by exposure to air. The copper catalyst can be removed by treatment with a chelating agent like EDTA or by using a copper-scavenging resin.

-

The final conjugate can be purified using appropriate chromatographic techniques, such as preparative HPLC.

Protocol 2: Synthesis of Homopropargyl Alcohols via Propargylation of Aldehydes

This protocol outlines a general method for the C-C bond formation between this compound (as a precursor to the propargyl nucleophile) and an aldehyde.[8][9]

Materials:

-

This compound

-

An aldehyde

-

A metal mediator (e.g., Indium, Zinc)

-

A Lewis acid catalyst (optional, e.g., BF₃·Et₂O)[10]

-

Anhydrous solvent (e.g., THF, DMF)

-

A base (in some variations, e.g., diisopropylamine)[8]

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the metal mediator.

-

Add the anhydrous solvent, followed by the this compound. The mixture may be stirred to activate the metal.

-

Cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature).

-

Slowly add the aldehyde to the reaction mixture.

-

If required, add the Lewis acid catalyst or base.

-

Allow the reaction to stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the desired homopropargyl alcohol.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound 98 627-09-8 [sigmaaldrich.com]

- 4. This compound | C5H6O2 | CID 69388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 627-09-8 [chemicalbook.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]

The Propargyl Acetate Motif: A Linchpin in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide on its Mechanism of Action and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Propargyl acetate (B1210297), a seemingly simple organic molecule, has emerged as a powerhouse in the synthetic chemist's toolkit. Its unique electronic properties and versatile reactivity have positioned it as a key building block in a multitude of organic transformations, enabling the construction of complex molecular architectures with high efficiency and selectivity. This technical guide delves into the core mechanisms of action of propargyl acetate in several pivotal organic reactions, provides detailed experimental protocols, and presents quantitative data to inform reaction optimization. Furthermore, it explores the application of these methodologies in the context of drug development, highlighting the role of the propargyl motif in bioactive molecules.

The Nicholas Reaction: Stabilized Cations for Carbon-Carbon Bond Formation

The Nicholas reaction is a powerful method for the formation of carbon-carbon bonds at the propargylic position. It leverages the ability of a dicobalt octacarbonyl cluster to stabilize a propargylic cation, thereby facilitating the attack of a wide range of nucleophiles. This compound can serve as a precursor to the necessary cobalt-complexed propargyl alcohol.

Mechanism of Action:

The reaction proceeds through a well-defined, multi-step mechanism. Initially, the alkyne moiety of a propargyl alcohol (which can be derived from this compound) is complexed with dicobalt octacarbonyl. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), facilitates the departure of the hydroxyl group to generate a highly stabilized propargylic cation. The positive charge is delocalized onto the Co₂(CO)₆ fragment, rendering the cation significantly more stable than its uncomplexed counterpart. This stabilized intermediate readily reacts with a variety of nucleophiles. The final step involves oxidative decomplexation to release the alkyne product.

Caption: General workflow of the Nicholas Reaction.

Quantitative Data for the Nicholas Reaction:

The Nicholas reaction is compatible with a diverse array of nucleophiles, including enolates, silyl (B83357) enol ethers, organoaluminums, and electron-rich aromatic compounds. The following table summarizes representative examples using propargyl alcohol derivatives.

| Entry | Propargyl Alcohol Derivative | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Phenylprop-2-yn-1-ol | Allyltrimethylsilane | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 1 | 95 | [1] |

| 2 | Prop-2-yn-1-ol | 2-Methylfuran | BF₃·OEt₂ | CH₂Cl₂ | -78 | 0.5 | 88 | [1] |

| 3 | 1-Ethynylcyclohexanol | Anisole | BF₃·OEt₂ | CH₂Cl₂ | 0 | 1 | 92 | [1] |

| 4 | 3-Methyl-1-pentyn-3-ol | 1,3,5-Trimethoxybenzene | TiCl₄ | CH₂Cl₂ | -78 | 0.5 | 90 | [1] |

Experimental Protocol for the Nicholas Reaction:

-

Materials: Propargyl alcohol (1.0 mmol), dicobalt octacarbonyl (1.1 mmol), dichloromethane (B109758) (DCM, 10 mL), nucleophile (1.2 mmol), and boron trifluoride etherate (BF₃·OEt₂, 1.2 mmol).

-

Procedure:

-

To a solution of the propargyl alcohol in DCM at room temperature, add dicobalt octacarbonyl portion-wise.

-

Stir the mixture for 2-4 hours until the formation of the cobalt complex is complete (monitored by TLC).

-

Cool the reaction mixture to -78 °C and add the nucleophile.

-

Slowly add BF₃·OEt₂ and stir the reaction at -78 °C for the appropriate time.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then decomplexed by dissolving it in acetone (B3395972) and adding an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or ferric nitrate until the red color of the cobalt complex disappears.

-

The final product is purified by flash column chromatography.[1]

-

The A³ Coupling Reaction: A Three-Component Route to Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a highly atom-economical, one-pot, three-component reaction that provides a direct route to propargylamines, which are valuable intermediates in medicinal chemistry.[2] While this compound itself is not a direct reactant, the terminal alkyne it can be derived from is a key component.

Mechanism of Action:

The mechanism of the A³ coupling is generally accepted to involve two key catalytic cycles. In the first, the metal catalyst (typically copper or gold) activates the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal-acetylide intermediate.[3][4] Concurrently, the aldehyde and amine undergo condensation to form an iminium ion. The metal-acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine (B41283) product and regenerate the active catalyst.[3][4]

Caption: Mechanism of the A³ Coupling Reaction.

Quantitative Data for the A³ Coupling Reaction:

The A³ coupling is a versatile reaction with a broad substrate scope. The choice of catalyst and solvent can significantly influence the reaction efficiency.

| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine | Phenylacetylene | CuI (5) | Toluene | 100 | 12 | 95 | [2] |

| 2 | 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | AuCl₃ (2) | Water | 80 | 6 | 92 | [2] |

| 3 | Cyclohexanecarboxaldehyde | Dibenzylamine | 1-Heptyne | AgI (5) | CH₂Cl₂ | RT | 24 | 88 | [5] |

| 4 | Furfural | Pyrrolidine | Trimethylsilylacetylene | CuBr (10) | Neat | 80 | 2 | 91 | [4] |

Experimental Protocol for a Copper-Catalyzed A³ Coupling Reaction:

-

Materials: Aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and a suitable solvent (e.g., toluene, 5 mL).

-

Procedure:

-

To a screw-capped vial, add the aldehyde, amine, terminal alkyne, and CuI.

-

Add the solvent and seal the vial.

-

Heat the reaction mixture at 80-100 °C with stirring for the time indicated by TLC monitoring (typically 1-4 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and wash with water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[3]

-

Gold-Catalyzed Cycloaddition Reactions: Accessing Molecular Complexity

Propargyl esters, including this compound, are exceptional substrates for gold-catalyzed cycloaddition reactions. The carbophilic nature of gold catalysts facilitates the activation of the alkyne, initiating a cascade of events that can lead to the formation of diverse and complex carbocyclic and heterocyclic scaffolds.

Mechanism of Action:

A common mechanistic pathway in gold-catalyzed reactions of propargyl esters involves an initial 1,2- or 1,3-acyloxy migration.[6] In the case of a 1,2-migration, a gold-carbene intermediate is formed. This highly reactive species can then undergo a variety of cycloaddition reactions with tethered or external π-systems, such as alkenes or alkynes, to generate cyclopropanes, cyclopentenes, and other cyclic structures.[7] Alternatively, a 1,3-acyloxy migration leads to the formation of a gold-associated allene, which can also participate in subsequent cyclization reactions.[6]

Caption: General pathways in gold-catalyzed reactions of propargyl esters.

Quantitative Data for Gold-Catalyzed Cycloadditions of Propargyl Esters:

The outcome of these reactions is highly dependent on the substrate, catalyst, and reaction conditions, allowing for tunable reactivity.

| Entry | Propargyl Ester Substrate | Reaction Partner | Gold Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product Type | Yield (%) | Reference |

| 1 | 1-Phenylprop-2-yn-1-yl acetate | Styrene | IPrAuNTf₂ (1) | DCE | 50 | 12 | Vinylallene | 78 | [6] |

| 2 | (E)-1-Phenyl-5-en-2-yn-1-yl acetate | - | (Ph₃P)AuCl/AgOTf (5) | CH₂Cl₂ | RT | 1 | Bicyclo[3.1.0]hexane | 85 | [8] |

| 3 | 1-(Indol-3-yl)prop-2-yn-1-yl acetate | - | (Ph₃P)AuCl/AgSbF₆ (5) | Dioxane | 80 | 2 | [2+2] Cycloadduct | 75 | [9] |

| 4 | This compound | N-Vinylpyrrolidinone | (JohnPhos)Au(NCMe)SbF₆ (5) | CH₂Cl₂ | RT | 0.5 | Cyclopentenylation | 90 | [7] |

Experimental Protocol for a Gold-Catalyzed Cycloisomerization of an Enyne:

-

Materials: Enyne substrate with a this compound moiety (0.1 mmol), (Ph₃P)AuCl (0.005 mmol, 5 mol%), AgOTf (0.005 mmol, 5 mol%), and dichloromethane (DCM, 1 mL).

-

Procedure:

-

In a vial, dissolve the enyne substrate in DCM.

-

Add (Ph₃P)AuCl and AgOTf.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a short pad of silica (B1680970) gel, eluting with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the cyclized product.[8]

-

This compound in Drug Development: A Gateway to Bioactive Scaffolds

The propargyl motif, often installed using methodologies involving this compound or its derivatives, is a privileged structural element in many bioactive molecules. Its rigid, linear geometry can provide a defined trajectory for interacting with biological targets, and the terminal alkyne serves as a versatile handle for further functionalization via "click" chemistry.

Application in Kinase Inhibitors:

Many kinase inhibitors feature a propargyl group that can form a covalent bond with a cysteine residue in the active site of the target kinase, leading to irreversible inhibition. For example, the synthesis of certain irreversible Bruton's tyrosine kinase (BTK) inhibitors involves the introduction of a propargylamide moiety. The A³ coupling reaction can be a key step in constructing the necessary propargylamine precursors for these inhibitors.

Caption: Role of propargylamines in irreversible kinase inhibitors.

The strategic placement of a propargyl group can significantly enhance the potency and selectivity of a drug candidate. The synthetic accessibility of propargyl-containing building blocks, facilitated by reactions like the Nicholas and A³ coupling, makes this compound and its derivatives invaluable tools in the drug discovery process.

This compound as a Protecting Group

Beyond its role as a reactive partner, the propargyl group can also serve as a protecting group for various functionalities, most notably carboxylic acids.

Mechanism of Protection and Deprotection:

Carboxylic acids can be converted to propargyl esters under standard esterification conditions. The propargyl ester is stable to a range of reaction conditions. Deprotection can be achieved under mild conditions using tetrathiomolybdate (B108656), which selectively reacts with the propargyl group.[10] This orthogonality makes the propargyl ester a useful protecting group in multi-step syntheses.

Experimental Protocol for Deprotection of a Propargyl Ester:

-

Materials: Propargyl ester of a protected amino acid (1.0 mmol), tetrathiomolybdate (1.0 mmol), and acetonitrile (B52724) (5 mL).

-

Procedure:

-

Dissolve the propargyl ester in acetonitrile.

-

Add tetrathiomolybdate and stir the mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The reaction is typically clean, and the product can be isolated after an appropriate workup.[10]

-

References

- 1. Nicholas Reaction | NROChemistry [nrochemistry.com]

- 2. phytojournal.com [phytojournal.com]

- 3. benchchem.com [benchchem.com]

- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 5. iris.unibas.it [iris.unibas.it]

- 6. Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Propargyl Acetate and its Derivatives: Synthesis, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Propargyl acetate (B1210297) and its derivatives are highly versatile building blocks in organic synthesis. The presence of the propargyl moiety—a three-carbon unit containing a C-C triple bond—provides a rich platform for a wide range of chemical transformations. This guide offers an in-depth review of the synthesis, applications, and experimental protocols related to propargyl acetate, with a focus on its role in the development of pharmacologically active molecules.

Core Synthetic Strategies and Reactions

The propargyl group is a key functional moiety that can be introduced into molecules to enable further complex elaborations.[1] Propargyl alcohols are common precursors to propargyl acetates and are themselves crucial intermediates in the synthesis of many bioactive compounds.[2]

Key synthetic routes involving propargyl derivatives include:

-

Propargylation of Carbonyls: The addition of a propargyl group to aldehydes and ketones is a fundamental method for creating secondary and tertiary homopropargylic alcohols, which are valuable synthetic intermediates.[2][3] This can be achieved using various propargylating agents, including organometallic reagents.[3]

-

Meyer-Schuster Rearrangement: Propargyl alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds, a transformation known as the Meyer-Schuster rearrangement.[4][5] This atom-economical reaction is a powerful tool for synthesizing complex acyclic alkenes.[4]

-

Substitution Reactions: The acetate group in this compound can act as a leaving group in substitution reactions, allowing for the introduction of various nucleophiles. Metal catalysts, such as those based on iron (FeCl₃), are often employed to facilitate these reactions.[6]

-

Annulation Reactions: Propargyl acetates can participate in palladium-catalyzed double annulation reactions with aryl diazonium salts to synthesize substituted naphthalene (B1677914) derivatives. The acetate group plays a crucial role in directing the regioselectivity of this transformation.[7]

-

Click Chemistry: The terminal alkyne of the propargyl group is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction is widely used in bioconjugation and drug delivery to link molecules together with high efficiency and specificity.[8][9]

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving propargyl derivatives, providing a baseline for experimental design and comparison.

Table 1: Synthesis of Propargyl Alcohols via 1-Propynyllithium (B39626) Addition [10]

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2-butyn-1-ol | 92 |

| 2 | Cyclohexanone | 1-(1-Propynyl)cyclohexanol | 89 |

| 3 | Isobutyraldehyde | 4-Methyl-1-pentyn-3-ol | 85 |

| 4 | Acetophenone | 2-Phenyl-3-pentyn-2-ol | 88 |

Table 2: FeCl₃-Catalyzed Synthesis of γ-Alkynyl Ketones from Propargylic Acetates [6]

| Entry | Propargylic Acetate | Enoxysilane | Product | Yield (%) |

| 1 | 1-Phenylprop-2-yn-1-yl acetate | (1-Phenylvinyloxy)trimethylsilane | 1,4-Diphenylpent-2-yn-1-one | 95 |

| 2 | 1-(p-Tolyl)prop-2-yn-1-yl acetate | (1-Phenylvinyloxy)trimethylsilane | 4-Phenyl-1-(p-tolyl)pent-2-yn-1-one | 92 |

| 3 | 1-(4-Chlorophenyl)prop-2-yn-1-yl acetate | (1-Phenylvinyloxy)trimethylsilane | 1-(4-Chlorophenyl)-4-phenylpent-2-yn-1-one | 93 |

| 4 | 1-Phenylprop-2-yn-1-yl acetate | (Cyclohex-1-en-1-yloxy)trimethylsilane | 2-(1-Phenylprop-2-yn-1-yl)cyclohexan-1-one | 85 |

Table 3: Biological Activity of this compound Derivatives against Mycobacterium tuberculosis [11][12]

| Compound | Structure | MIC (µg/mL) |

| 3a | 1-Phenylprop-2-yn-1-yl acetate | >128 |

| 3b | 1-Phenylprop-2-yn-1-yl propionate | 64 |

| 3c | 1-(p-Tolyl)prop-2-yn-1-yl acetate | >128 |

| 3d | 1-(4-Methoxyphenyl)prop-2-yn-1-yl acetate | >128 |

Applications in Drug Development

The unique chemical properties of the propargyl group make it a valuable component in the design of novel therapeutics.

-

Enzyme Inhibition: Propargyl-containing molecules have been developed as potent enzyme inhibitors. For example, propargyl-linked diaminopyrimidines are a new class of antibiotics that inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[13][14] These compounds have shown efficacy against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA).[14]

-

Antimycobacterial Agents: Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[11] While simple propargyl acetates showed limited activity, modifications to the ester group led to compounds with improved minimum inhibitory concentrations (MIC).[12]

-

Linkers in Bioconjugation: The propargyl group is a key component in heterobifunctional linkers, such as Propargyl-PEG8-NH2, used in advanced drug delivery systems.[8][9] These linkers are essential for constructing Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enabling the targeted delivery of cytotoxic payloads or the induced degradation of specific proteins.[8]

Key Experimental Protocols

Below are detailed methodologies for key synthetic transformations involving propargyl derivatives.

Protocol 1: Scalable Synthesis of Propargyl Alcohols[10]

This protocol describes the synthesis of propargyl alcohols via the addition of in situ generated 1-propynyllithium to a carbonyl compound.

1. Preparation of 1-Propynyllithium (In Situ):

-

To a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the reactor to -78 °C using a dry ice/acetone bath.

-

Add (Z/E)-1-bromopropene (1.0 equiv) to the cold THF.

-

Add n-butyllithium (2.5 M in hexanes, 2.2 equiv) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for 1 hour to ensure complete formation of 1-propynyllithium.

2. Reaction with Carbonyl Compound:

-

Dissolve the desired aldehyde or ketone (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the carbonyl solution dropwise to the cold (-78 °C) 1-propynyllithium solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours, or until completion is confirmed by TLC.

3. Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride, ensuring the temperature does not rise above -50 °C.

-

Allow the mixture to warm to room temperature.

-

Separate the aqueous layer and extract it with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude propargyl alcohol by vacuum distillation or column chromatography.

Protocol 2: A³ Coupling for Propargylamine Synthesis[15]

This protocol details a one-pot, three-component reaction for synthesizing propargylamines.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.2 mmol)

-

Terminal alkyne (1.5 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Solvent (e.g., Toluene, or solvent-free)

Procedure:

-

To a screw-capped vial, add the aldehyde, amine, terminal alkyne, and CuI.

-

If using a solvent, add it to the vial. For neat reactions, proceed without solvent.

-

Seal the vial and heat the reaction mixture at 80-100 °C with stirring.

-

Monitor the reaction progress by TLC (typically 1-4 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

Signaling Pathways and Workflows

Diagrams created using Graphviz illustrate key reaction mechanisms and experimental workflows.

Caption: General mechanism of the copper-catalyzed A³ coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | MDPI [mdpi.com]

- 4. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmaceutical Analysis of a Novel Propargyl-linked Antifolate Antibiotic in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmaceutical analysis of a novel propargyl-linked antifolate antibiotic in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Propargyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propargyl acetate (B1210297) (prop-2-yn-1-yl acetate), a valuable building block in organic synthesis and drug development. The information presented includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of propargyl acetate. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the acetyl protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the terminal alkynyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.10 | Singlet (s) | N/A | -C(=O)CH₃ |

| ~4.68 | Doublet (d) | ~2.4 | -OCH₂C≡CH |

| ~2.50 | Triplet (t) | ~2.4 | -OCH₂C≡CH |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound shows five signals, corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C =O |

| ~77.5 | -OCH₂C ≡CH |

| ~75.0 | -OCH₂C≡C H |

| ~52.5 | -OC H₂C≡CH |

| ~20.5 | -C(=O)C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups. The spectrum is typically recorded as a neat liquid film between salt plates.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3290 | Strong | ≡C-H stretch |

| ~2950 | Medium | C-H stretch (sp³) |

| ~2130 | Medium | C≡C stretch (alkyne) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1230 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural confirmation.

| m/z | Relative Intensity | Proposed Fragment Ion and Structure |

| 98 | Moderate | [M]⁺, [CH₃COOCH₂C≡CH]⁺ (Molecular Ion) |

| 55 | High | [M - CH₃CO]⁺, [H₂C=C=CH₂]⁺ or cyclic equivalent (Propargyl cation) |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

| 39 | High | [C₃H₃]⁺ (Propargyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm). The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

The spectrometer is locked onto the deuterium (B1214612) signal of CDCl₃.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used for acquisition.

-

Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

-

The spectrometer is locked and shimmed as for ¹H NMR.

-

A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used.

-

A wider spectral width (e.g., 0-200 ppm) is set.

-

A sufficient number of scans (often several hundred to thousands, depending on concentration) are acquired with a relaxation delay of 2-5 seconds to ensure adequate signal for all carbon atoms.

-

Data processing is similar to ¹H NMR, with the spectrum referenced to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of neat this compound onto the center of one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film.

-

Mount the "sandwich" in the spectrometer's sample holder.

FT-IR Spectroscopy Protocol:

-

A background spectrum of the empty sample compartment is recorded to subtract atmospheric CO₂ and H₂O absorptions.

-

The prepared sample is placed in the instrument.

-

The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction (for a volatile liquid): A small amount of this compound is introduced into the ion source, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized by heating under high vacuum.

Electron Ionization (EI) Mass Spectrometry Protocol:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positive ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Propargyl Acetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl acetate (B1210297) (prop-2-yn-1-yl acetate) is a versatile bifunctional molecule widely utilized in organic synthesis and drug development. Its terminal alkyne and acetate ester functionalities make it a valuable building block for introducing the propargyl group, often as a precursor for click chemistry reactions, or for the synthesis of complex molecular architectures. Understanding the stability and appropriate storage conditions of propargyl acetate is paramount to ensure its purity, reactivity, and the reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing its integrity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for safe handling and for understanding its behavior under various experimental conditions.

| Property | Value |

| CAS Number | 627-09-8 |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| Boiling Point | 27-28 °C at 8 mmHg |

| Density | 0.989 g/mL at 25 °C |

| Refractive Index | n20/D 1.417 |

| Flash Point | 32.8 °C (closed cup) |

Stability Profile

This compound is a flammable liquid and should be handled with appropriate safety precautions. While generally stable under recommended storage conditions, its reactivity is dictated by the presence of the terminal alkyne and the ester group.

Thermal Stability

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding propargyl alcohol and acetic acid.

-

Acidic Conditions: Acid-catalyzed hydrolysis can occur, particularly in the presence of strong acids. The rate of hydrolysis is dependent on the acid concentration and temperature.

-

Basic Conditions: Base-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis. Exposure to strong bases should be avoided to prevent rapid degradation.

The terminal alkyne can also be sensitive to pH. In strongly basic solutions, deprotonation of the terminal alkyne can occur, potentially leading to side reactions.

Photolytic Stability

There is a lack of specific data on the photolytic degradation of this compound. However, compounds with unsaturated bonds, such as alkynes, can be susceptible to photolytic reactions, including polymerization or rearrangement upon exposure to UV light. It is recommended to store this compound in light-resistant containers to minimize the risk of photodegradation.

Oxidative Stability

This compound is incompatible with strong oxidizing agents.[1] Reactions with oxidizers can be vigorous and may lead to the formation of unstable and potentially explosive products. Care should be taken to avoid contact with common oxidizing agents.

Polymerization Potential

The terminal alkyne in this compound has the potential to undergo polymerization, especially in the presence of certain catalysts (e.g., transition metals) or upon exposure to heat or light. This can lead to a decrease in purity and the formation of polymeric byproducts.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place.[1] Refrigeration (2-8 °C) is advisable for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and moisture absorption. |

| Container | Use a tightly sealed, light-resistant container.[1] |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[1] |

| General Handling | Handle in a well-ventilated area, away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[1] |

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. A general protocol for a forced degradation study of this compound is outlined below.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Aprotic solvent (e.g., acetonitrile)

-

Protic solvent (e.g., methanol)

-

HPLC or GC-MS system

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., 50:50 acetonitrile (B52724)/water). Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Maintain at room temperature for a defined period, monitoring the reaction progress frequently due to the expected rapid degradation.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of 3% H₂O₂. Stir the mixture at room temperature for a defined period.

-

Thermal Degradation: Store a neat sample of this compound in an oven at an elevated temperature (e.g., 60 °C) for a defined period.

-

Photolytic Degradation: Expose a solution of this compound in a photostable solvent (e.g., acetonitrile) in a quartz cuvette to a light source in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC or GC-MS method to identify and quantify any degradation products.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

-

A gradient elution is often suitable for separating compounds with different polarities. A typical starting point could be a mixture of water (A) and acetonitrile (B).

-

Gradient program: Start with a higher percentage of A, and gradually increase the percentage of B over the run time.

-

Method Parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

Detection wavelength: UV detection at a wavelength where this compound and its potential degradation products have absorbance (e.g., around 210 nm).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Caption: Key Storage and Handling Recommendations for this compound.

Caption: Potential Degradation Pathways of this compound.

Conclusion

This compound is a valuable reagent whose utility is directly linked to its chemical integrity. Adherence to proper storage and handling procedures is critical to prevent its degradation. The primary stability concerns for this compound include its flammability, susceptibility to hydrolysis under acidic and basic conditions, incompatibility with strong oxidizing agents, and the potential for polymerization. By storing this compound in a cool, dry, dark, and inert environment, and by being mindful of its chemical incompatibilities, researchers can ensure its quality and obtain reliable and reproducible results in their synthetic endeavors. The implementation of forced degradation studies and the use of validated stability-indicating analytical methods are crucial for a thorough understanding of its stability profile in specific applications and formulations.

References

Propargyl Acetate: A Comprehensive Technical Guide to Safety and Handling

Introduction: Propargyl acetate (B1210297) (CAS No. 627-09-8) is a valuable intermediate in organic synthesis, notably in the preparation of complex molecules within the pharmaceutical and materials science sectors.[1][2] Its structure, featuring both an alkyne and an ester functional group, allows for diverse chemical transformations.[3][4] However, its utility is matched by significant chemical hazards, including high flammability and acute toxicity.[5] This guide provides an in-depth overview of the safety protocols, handling procedures, and emergency responses necessary for the safe utilization of propargyl acetate in a research and development environment. It is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5] It is a flammable liquid that is toxic if swallowed and harmful if it comes into contact with skin or is inhaled.[6]

GHS Hazard Statements:

The following table summarizes the GHS classification for this compound.

| Hazard Class | Category | Signal Word | Pictogram |

| Flammable Liquids | Category 3 | Danger | 🔥 |

| Acute Toxicity, Oral | Category 3 | Danger | 💀 |

| Acute Toxicity, Dermal | Category 4 | Warning | ❗ |

| Acute Toxicity, Inhalation | Category 4 | Warning | ❗ |

Data sourced from multiple safety data sheets.[5][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate appropriate storage conditions, handling procedures, and firefighting measures.

| Property | Value |

| CAS Number | 627-09-8 |

| Molecular Formula | C₅H₆O₂[5] |

| Molecular Weight | 98.10 g/mol [5] |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 27-28 °C at 8 mmHg |

| Density | 0.989 g/mL at 25 °C |

| Flash Point | 32.8 °C (91.0 °F) - closed cup |

| Refractive Index | n20/D 1.417 |

| Storage Temperature | Recommended: -20°C (in freezer)[1] |

Toxicology and Health Effects

This compound poses significant health risks through multiple routes of exposure. The primary hazards are acute toxicity upon ingestion, inhalation, or skin contact.[6]

-

Oral Toxicity: Toxic if swallowed, with immediate medical attention required following ingestion.[6][8]

-

Dermal Toxicity: Harmful in contact with skin. Prolonged or repeated exposure can be dangerous.[6]

-

Inhalation Toxicity: Harmful if inhaled. Vapors can cause respiratory tract irritation.[6][9]

-

Eye Contact: May cause serious eye irritation.[9]

The acute toxicity data is summarized below based on its GHS classification.

| Route of Exposure | GHS Hazard Category | Health Effect |

| Oral | Category 3 | Toxic |

| Dermal | Category 4 | Harmful |

| Inhalation | Category 4 | Harmful |

Classification based on available Safety Data Sheets.[7]

Experimental Protocol: Safe Handling and Storage

A strict, standardized protocol is mandatory when working with this compound to minimize exposure and prevent accidents.

Methodology for Safe Handling:

-

Preparation and Risk Assessment:

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage:

-

Store in a cool, dry, and well-ventilated area designated for flammable liquids.[6][8]

-

The recommended storage temperature is -20°C in a freezer to maintain stability.[1]

-

Containers must be kept tightly sealed and upright.[6]

-

Store away from incompatible materials, particularly strong oxidizing agents.[8]

-

The storage area should be locked up or otherwise secured.[7][8]

-

-

Waste Disposal:

Mandatory Visualizations

The following diagram illustrates the logical workflow for ensuring safety when handling this compound, from initial hazard assessment to emergency response.

Caption: Workflow for safe handling of this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures:

-

General Advice: Consult a physician immediately and show them the Safety Data Sheet.[6][8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6][8] Seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with soap and plenty of water.[6] Seek immediate medical attention.[12]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting.[6][8] Never give anything by mouth to an unconscious person.[6] Rinse mouth with water and immediately call a POISON CENTER or physician.[6][8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8][12] A water spray can be used to cool unopened containers.[6]

-

Specific Hazards: The substance is flammable.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode if heated.[8]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[8]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection.[6] Remove all sources of ignition and evacuate personnel from the area.[6][8]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[6][12]

-

Methods for Cleaning Up: Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[6] Collect the material in a suitable, sealed container for disposal as hazardous waste.[8][12]

References

- 1. This compound | 627-09-8 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]

- 5. This compound | C5H6O2 | CID 69388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. buyat.ppg.com [buyat.ppg.com]

- 12. accelachem.com [accelachem.com]

Propargyl Acetate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl acetate (B1210297), a versatile organic compound, has carved a significant niche in the landscape of chemical synthesis and drug discovery. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic methodologies. It further delves into its physicochemical properties, spectroscopic signatures, and key applications, with a particular focus on its role as an enzyme inhibitor. This document is intended to be a comprehensive resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Introduction

Propargyl acetate (prop-2-yn-1-yl acetate) is an ester characterized by the presence of a terminal alkyne functional group. This structural feature imparts unique reactivity, making it a valuable building block in a myriad of organic transformations. Its ability to participate in reactions such as nucleophilic additions, cycloadditions, and metal-catalyzed couplings has led to its use in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide will provide a thorough examination of this important chemical entity.

Discovery and History

The first documented synthesis of this compound appears in a 1955 publication by A. N. Nesmeyanov and I. F. Lutsenko in the "Journal of General Chemistry of the USSR". Their work focused on the synthesis of vinyl esters through an exchange reaction with vinyl acetate, and in this context, they also reported the preparation of this compound. This seminal work laid the foundation for the subsequent exploration of the chemistry and applications of this versatile compound.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic odor. Its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 627-09-8 | [1] |

| Molecular Formula | C₅H₆O₂ | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| Boiling Point | 124-125 °C (at 760 mmHg) | [1] |

| Density | 0.989 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.417 | [1] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.10 | s | - | -C(O)CH ₃ |

| ~2.50 | t | ~2.4 | ≡CH |

| ~4.70 | d | ~2.4 | -OCH ₂- |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~20.7 | -C (O)CH₃ |

| ~52.0 | -OC H₂- |

| ~75.0 | ≡ CH |

| ~77.5 | -C≡ |

| ~170.0 | C =O |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3290 | Strong | ≡C-H stretch |

| ~2125 | Medium | C≡C stretch |

| ~1745 | Strong | C=O stretch (ester) |

| ~1230 | Strong | C-O stretch (ester) |

3.2.4. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 98. Key fragmentation patterns include the loss of the acetyl group and cleavage of the propargyl moiety.

| m/z | Relative Intensity | Possible Fragment |

| 98 | Moderate | [M]⁺ |

| 55 | High | [M - CH₃CO]⁺ |

| 43 | High | [CH₃CO]⁺ |

| 39 | High | [C₃H₃]⁺ |

Synthesis of this compound

The most common and historically relevant method for the synthesis of this compound is the esterification of propargyl alcohol with acetic anhydride (B1165640) or acetyl chloride.

Experimental Protocol: Esterification of Propargyl Alcohol with Acetic Anhydride

This protocol is a generalized procedure based on standard esterification methods.

Materials:

-

Propargyl alcohol

-

Acetic anhydride

-

Pyridine (B92270) (or another suitable base)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propargyl alcohol (1.0 eq) and pyridine (1.2 eq).

-

Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Shake the funnel vigorously, allowing any gas evolution to cease. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis and Drug Development

The unique reactivity of the propargyl group makes this compound a valuable synthon in organic chemistry. It is a precursor for the synthesis of a variety of organic molecules, including heterocycles and natural product analogs.

In the context of drug development, the propargyl group is a known "warhead" for irreversible enzyme inhibition. Compounds containing a propargyl moiety can act as mechanism-based inhibitors, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently modifies the enzyme, leading to its inactivation.

Mechanism of Action: Irreversible Enzyme Inhibition

A prominent example of the biological activity of propargyl-containing compounds is the irreversible inhibition of flavin-dependent enzymes like Monoamine Oxidase (MAO). MAO is a key enzyme in the metabolism of neurotransmitters, and its inhibition can have therapeutic effects in neurological disorders.